
Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate is a chemical compound with the molecular formula C13H14O4. It is known for its applications in organic synthesis and potential use in medicinal chemistry. This compound is characterized by the presence of a hydroxybutynyl group attached to a phenyl ring, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate typically involves the reaction of 4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and reduces the risk of contamination. Industrial production also involves rigorous quality control measures to ensure the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation techniques.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate has several applications in scientific research:
Chemistry: Used as a reactant in organic synthesis to prepare various derivatives.
Biology: Investigated for its potential as a mitochondrial complex 1 inhibitor.
Medicine: Explored as a potential cardiac PET tracer and in the development of antifolate drugs.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate involves its interaction with specific molecular targets. For instance, as a mitochondrial complex 1 inhibitor, it disrupts the electron transport chain, leading to reduced ATP production and potential therapeutic effects in cardiac imaging .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(4-hydroxybut-1-ynyl)benzoate
- Methyl 2-(4-hydroxybut-1-yn-1-yl)-3-(methyloxy)benzoate
- 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
Uniqueness
Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate is unique due to its specific structural features, such as the hydroxybutynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
Molekularformel |
C13H14O4 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
methyl 2-[4-hydroxy-3-(4-hydroxybut-1-ynyl)phenyl]acetate |
InChI |
InChI=1S/C13H14O4/c1-17-13(16)9-10-5-6-12(15)11(8-10)4-2-3-7-14/h5-6,8,14-15H,3,7,9H2,1H3 |
InChI-Schlüssel |
ZHJGUCNGKIOPFM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC(=C(C=C1)O)C#CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


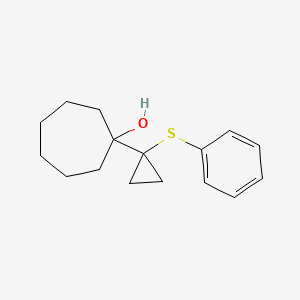
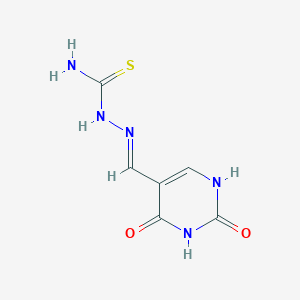
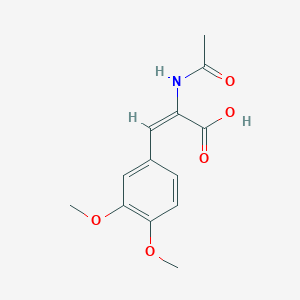
![(4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13094425.png)
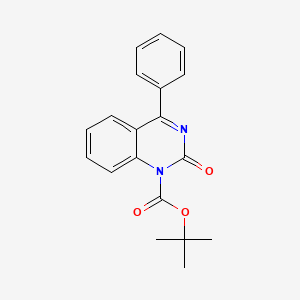
![4-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094436.png)
![2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide](/img/structure/B13094439.png)
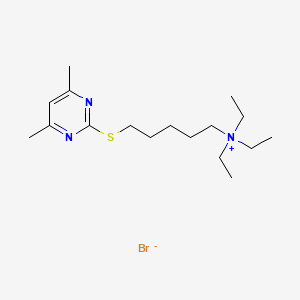
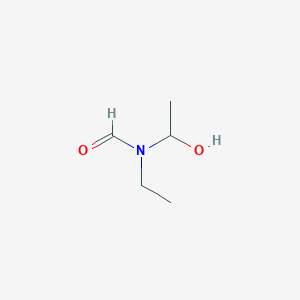
![5-bromo-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13094452.png)
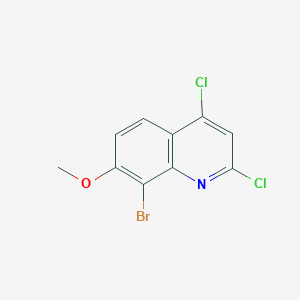
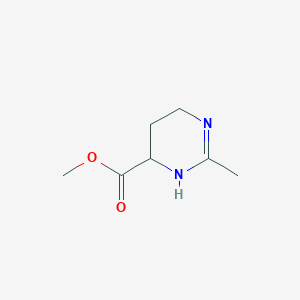
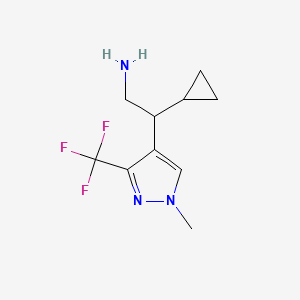
![2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione](/img/structure/B13094495.png)
